1,4-Butanediol diisethionate

Description

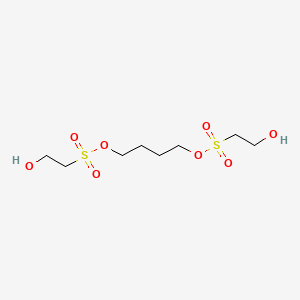

Structure

2D Structure

3D Structure

Properties

CAS No. |

81171-23-5 |

|---|---|

Molecular Formula |

C8H18O8S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-(2-hydroxyethylsulfonyloxy)butyl 2-hydroxyethanesulfonate |

InChI |

InChI=1S/C8H18O8S2/c9-3-7-17(11,12)15-5-1-2-6-16-18(13,14)8-4-10/h9-10H,1-8H2 |

InChI Key |

ZYHQYSIVGCZMNM-UHFFFAOYSA-N |

SMILES |

C(CCOS(=O)(=O)CCO)COS(=O)(=O)CCO |

Canonical SMILES |

C(CCOS(=O)(=O)CCO)COS(=O)(=O)CCO |

Other CAS No. |

81171-23-5 |

Synonyms |

1,4-BIT 1,4-butanediol diisethionate |

Origin of Product |

United States |

Synthetic Routes and Methodologies

Conventional Synthetic Pathways

The traditional synthesis of 1,4-butanediol (B3395766) diisethionate is predicated on the esterification of its precursor molecules: 1,4-butanediol and a reactive form of isethionic acid.

Esterification Reactions of Precursors

The most direct conceptual approach to forming 1,4-butanediol diisethionate is the esterification of 1,4-butanediol with two equivalents of isethionic acid. However, the direct esterification of a sulfonic acid with an alcohol is often challenging and requires specific conditions to proceed efficiently.

A more common and established method for synthesizing sulfonate esters involves the reaction of an alcohol with a more reactive derivative of the sulfonic acid, typically a sulfonyl chloride or a sulfonic anhydride. In the case of the closely related compound busulfan (B1668071) (1,4-butanediol dimethanesulfonate), the synthesis involves reacting 1,4-butanediol with methanesulfonyl chloride or methanesulfonic anhydride. google.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid or methanesulfonic acid byproduct. google.comeurjchem.com

For this compound, a similar pathway would conceptually involve a reactive derivative of isethionic acid. However, the presence of the hydroxyl group in isethionic acid complicates the synthesis of its sulfonyl chloride or anhydride, as intermolecular reactions can occur. A more practical approach involves the esterification of 1,4-butanediol with isethionic acid itself, often facilitated by a catalyst and conditions that drive the removal of water.

An analogous and highly relevant industrial process is the synthesis of fatty acid esters of isethionate, where a fatty acid is reacted with sodium isethionate. In one documented method, myristic acid was reacted with sodium hydroxyethyl (B10761427) sulfonate using methanesulfonic acid as a catalyst to produce myristoyl isethionate. atlantis-press.comatlantis-press.com This suggests that a similar acid-catalyzed esterification could be employed for 1,4-butanediol, where the diol would react with two equivalents of isethionic acid or its salt.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include temperature, catalyst choice, reactant molar ratio, and reaction time.

Drawing parallels from the synthesis of fatty acid isethionate esters, the reaction temperature is a critical factor. For the synthesis of myristoyl isethionate, a temperature of 160°C was found to be optimal. atlantis-press.comatlantis-press.com Higher temperatures could lead to decomposition or side reactions, while lower temperatures would result in slow reaction rates.

The choice of catalyst is also paramount. Acid catalysts are commonly used for esterification reactions. ysu.am In the synthesis of myristoyl isethionate, methanesulfonic acid was used as the catalyst, with an optimal weight ratio of 2.5% relative to the myristic acid. atlantis-press.comatlantis-press.com Other strong acids, such as p-toluenesulfonic acid or sulfuric acid, could also be considered, though they may lead to different side product profiles. researchgate.net The use of solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970), offers the advantage of easier separation from the reaction mixture. oup.com

The molar ratio of the reactants also influences the yield. In the synthesis of myristoyl isethionate, a slight excess of the carboxylic acid (1.2:1 molar ratio of myristic acid to sodium isethionate) was found to be optimal. atlantis-press.comatlantis-press.com For the synthesis of this compound, a precise stoichiometric control would be necessary to ensure the di-esterification of the butanediol (B1596017).

The following table, based on the synthesis of a fatty acid ester of isethionate, illustrates how reaction parameters can be optimized.

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Molar Ratio (Myristic Acid:Sodium Isethionate) | 1.2:1 | 68.7 | atlantis-press.com, atlantis-press.com |

| Reaction Temperature | 160°C | 68.7 | atlantis-press.com, atlantis-press.com |

| Catalyst Dosage (Methanesulfonic Acid wt% of Myristic Acid) | 2.5% | 68.7 | atlantis-press.com, atlantis-press.com |

| Reaction Time | 4 hours | 68.7 | atlantis-press.com, atlantis-press.com |

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable methods for the synthesis of sulfonate esters are being explored.

Green Chemistry Principles in Synthesis

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and catalyst-free or more environmentally benign catalytic systems.

One approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. A catalyst-free method for the synthesis of sulfonamides has been developed using water as the reaction medium, suggesting that similar conditions could be explored for sulfonate ester synthesis. tandfonline.com The use of aqueous bases in the synthesis of sulfonate esters has also been reported as a more environmentally benign approach. eurjchem.com

Electrochemical methods offer another green alternative, often proceeding under mild conditions without the need for stoichiometric reagents. researchgate.net Visible-light-induced synthesis of sulfonic esters has also been demonstrated, providing a high-yield method under mild conditions. nih.gov These modern synthetic strategies could potentially be adapted for the synthesis of this compound.

Biocatalytic or Fermentation-Based Routes (Conceptual)

While direct biocatalytic synthesis of this compound has not been reported, conceptual pathways can be envisioned based on existing biotechnological advancements. The synthesis of the precursor, 1,4-butanediol, from renewable resources via fermentation is already a commercial reality. wikipedia.orgchemicalbook.com Genetically engineered microorganisms can produce 1,4-butanediol from sugars. chemicalbook.com

The enzymatic synthesis of esters is also a well-established field. Lipases are commonly used to catalyze esterification reactions under mild conditions. core.ac.uk While the biocatalytic formation of sulfonate esters is less common, there are reports of enzymes that can catalyze N-alkylation using sulfonate esters as substrates, indicating that enzymatic interaction with sulfonate esters is possible. nih.gov

A conceptual biocatalytic route to this compound could involve a two-step process:

Fermentative production of 1,4-butanediol from a renewable feedstock.

Enzymatic esterification of the bio-derived 1,4-butanediol with isethionic acid or a derivative.

This approach would align with green chemistry principles by utilizing renewable feedstocks and mild, selective biocatalysts. However, significant research would be required to identify or engineer an enzyme capable of efficiently catalyzing the sulfonate esterification of a diol with isethionic acid.

Catalytic Systems and Mechanisms in Synthesis

The mechanism of sulfonate ester formation is highly dependent on the reaction conditions. In the conventional method using sulfonyl chlorides, the reaction generally proceeds through a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride, with a base acting as a scavenger for the liberated HCl. eurjchem.com

For the direct esterification of a sulfonic acid with an alcohol, the mechanism is more complex. It is proposed that the alcohol must be protonated for the reaction to occur, which requires highly acidic and anhydrous conditions. researchgate.net The reaction rate is dependent on the concentrations of the sulfonate anion and the protonated alcohol. researchgate.net

Various catalytic systems have been developed to facilitate sulfonate ester synthesis. These include:

Acid Catalysts: Strong acids like methanesulfonic acid, p-toluenesulfonic acid, and sulfuric acid are effective but can be corrosive and difficult to separate. atlantis-press.comatlantis-press.comresearchgate.net Solid acid catalysts like sulfonic acid-functionalized silica offer an alternative with easier workup. oup.com

Metal Catalysts: Transition metal catalysts, such as those based on indium, have been used for the sulfonylation of alcohols. eurjchem.com Copper catalysts have been employed in the visible-light-induced synthesis of sulfonic esters. nih.gov

Organocatalysts: p-Sulfonic acid calix[n]arenes have been shown to be highly active and water-tolerant organocatalysts for esterification reactions. researchgate.netrsc.org

The following table summarizes various catalytic systems used in the synthesis of sulfonate esters and related compounds.

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Acid Catalyst | Methanesulfonic Acid | Esterification of fatty acids with isethionate | atlantis-press.com, atlantis-press.com |

| Solid Acid Catalyst | Sulfonic Acid-Functionalized Silica | Fischer esterification | oup.com |

| Metal Catalyst | Indium | Tosylation of alcohols | eurjchem.com |

| Metal Catalyst | Copper(I) Iodide | Visible-light-induced synthesis of sulfonic esters | nih.gov |

| Organocatalyst | p-Sulfonic Acid Calix researchgate.netarene | Esterification of palmitic acid | researchgate.net, rsc.org |

Purification and Isolation Techniques (Advanced Methods)

Advanced purification of this compound would theoretically involve techniques that exploit subtle differences in solubility, polarity, and molecular size between the target compound and any present impurities. The choice of method is contingent on the nature of the impurities, which typically include unreacted starting materials such as 1,4-butanediol and isethionic acid, as well as byproducts from side reactions.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound, leaving impurities dissolved in the mother liquor.

For bis-sulfone compounds, which share structural similarities with this compound, selective crystallization has proven effective. For instance, the purification of bis(4-chlorophenyl) sulfone is achieved through recrystallization from monochlorobenzene, which successfully removes isomeric impurities. google.com This suggests that a systematic solvent screening would be the first step in developing a recrystallization protocol for this compound. The ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Table 1: Hypothetical Recrystallization Parameters for this compound

| Parameter | Condition | Rationale |

| Solvent System | Ethanol/Water or Acetone/Water | To modulate polarity and optimize solubility characteristics. |

| Temperature Range | 25°C to 78°C (for Ethanol) | To achieve significant solubility differential for efficient crystallization. |

| Cooling Method | Slow Cooling followed by Ice Bath | To promote the formation of large, pure crystals. |

| Purity Target | >99.5% | To meet standards for high-purity applications. |

This table is illustrative and based on general principles of recrystallization for polar organic compounds, as specific data for this compound is not available.

Chromatographic Methods

Chromatography offers a higher degree of separation and is suitable for removing impurities with very similar properties to the target compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for sulfonate esters and could be scaled up for preparative purification. nih.gov

High-Performance Liquid Chromatography (HPLC): For a polar, non-volatile compound like this compound, reversed-phase HPLC would be a suitable method. A C18 or similar non-polar stationary phase would be used in conjunction with a polar mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is changed over time, would likely be necessary to effectively separate all components of the crude mixture. nih.gov

Table 2: Potential Chromatographic Conditions for Purification of this compound

| Chromatography Type | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Principle |

| Preparative HPLC | C18 Silica Gel | Water/Acetonitrile Gradient | UV-Vis or Refractive Index | Separation based on polarity differences. |

| Solid-Liquid Extraction | Diethyl Ether | Not Applicable | Not Applicable | Used to remove unreacted starting materials from a reaction product. pubcompare.ai |

This table outlines potential starting conditions for chromatographic purification based on methods used for similar sulfonate esters. Optimization would be required for this compound.

Other Techniques

Solid-liquid extraction can be a preliminary purification step. For example, after a synthesis reaction, an appropriate solvent could be used to wash the crude product and remove highly soluble impurities before proceeding to a more rigorous purification method like recrystallization. pubcompare.ai

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 1,4-butanediol (B3395766) diisethionate in solution.

¹H NMR (Proton NMR) would be used to identify the chemical environment of the hydrogen atoms. The expected spectrum would show distinct signals for the protons on the butane (B89635) backbone and the ethyl groups of the isethionate moieties. Key data points would include chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, triplet, multiplet), and integration values corresponding to the number of protons for each signal.

¹³C NMR (Carbon-13 NMR) would identify the different carbon environments. This would be crucial for confirming the carbon skeleton of the molecule, including the two distinct methylene (B1212753) carbons of the butane chain and the carbons of the isethionate groups.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign proton signals to their directly attached carbons and establish proton-proton coupling networks, confirming the connectivity of the entire molecule.

A hypothetical data table for the expected ¹H NMR signals is presented below for illustrative purposes.

| Hypothetical Signal Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Proton Count |

| -O-CH₂-CH₂-SO₃⁻ | δ ~ 4.3 - 4.5 | Triplet | 4H |

| -O-CH₂-CH₂-SO₃⁻ | δ ~ 3.2 - 3.4 | Triplet | 4H |

| -O-CH₂-CH₂-CH₂-CH₂-O- | δ ~ 4.0 - 4.2 | Multiplet | 4H |

| -O-CH₂-CH₂-CH₂-CH₂-O- | δ ~ 1.7 - 1.9 | Multiplet | 4H |

Mass Spectrometry (MS) for Molecular Structure and Purity

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of 1,4-butanediol diisethionate.

High-Resolution Mass Spectrometry (HRMS) , likely using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement. This would allow for the unambiguous determination of the molecular formula (C₈H₁₈O₈S₂).

Tandem Mass Spectrometry (MS/MS) would be used to analyze the fragmentation pattern of the parent ion. This analysis would help to confirm the structure by identifying characteristic fragments corresponding to the loss of sulfonate groups or cleavage of the ester or ether linkages.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: Key expected absorption bands would include strong S=O stretching vibrations for the sulfonate group (typically around 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹), C-O stretching for the ester linkage (around 1200-1000 cm⁻¹), and C-H stretching from the alkane backbone (around 2950-2850 cm⁻¹).

Raman Spectroscopy: This technique would be particularly useful for observing the S-O and C-C backbone vibrations, which may be weak in the IR spectrum.

A table of expected characteristic IR peaks is provided below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H (alkane) | Stretching | 2950 - 2850 | Medium-Strong |

| S=O (sulfonate) | Asymmetric Stretching | 1250 - 1150 | Strong |

| S=O (sulfonate) | Symmetric Stretching | 1070 - 1030 | Strong |

| C-O (ester) | Stretching | 1200 - 1000 | Strong |

X-ray Crystallography and Solid-State Structural Analysis

Should this compound be obtainable as a single crystal of sufficient quality, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond lengths and angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Currently, no published crystal structure data exists for this compound.

Chiroptical Spectroscopy (if applicable for stereoisomers)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The structure of this compound, derived from the achiral precursors 1,4-butanediol and isethionic acid (2-hydroxyethanesulfonic acid), is itself achiral. The molecule possesses multiple centers of symmetry and does not have any stereoisomers. Therefore, chiroptical spectroscopy is not applicable for the analysis of this compound.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of 1,4-butanediol (B3395766) diisethionate is a critical aspect of its chemical profile. The ester linkages are susceptible to hydrolysis, a reaction in which water molecules break the ester bonds, yielding 1,4-butanediol and isethionic acid. The rate of this degradation is expected to be influenced by pH and temperature.

Under neutral conditions, the hydrolysis is likely to be slow. However, the rate is anticipated to increase significantly in the presence of acids or bases, which catalyze the reaction. The kinetics of this degradation would follow pseudo-first-order behavior under conditions where the concentration of water is in large excess.

Transesterification and Other Ester Reactivity

1,4-Butanediol diisethionate can undergo transesterification reactions in the presence of an alcohol and a catalyst. In this process, the alcohol moiety of the ester is exchanged. For example, reacting this compound with an excess of methanol, in the presence of an acid or base catalyst, would be expected to produce methyl isethionate and 1,4-butanediol.

The general reactivity of the ester groups also includes aminolysis, where reaction with an amine would lead to the formation of an amide and 1,4-butanediol.

Interactions with Other Chemical Species in Solution (excluding biological interactions)

In solution, the sulfonate groups of this compound can interact with metal ions. The negatively charged sulfonate moieties can act as ligands, forming complexes with various metal cations. The stability of these complexes would depend on the nature of the metal ion and the solvent system.

Furthermore, the polar nature of the sulfonate ester groups suggests that this compound would be soluble in polar solvents and could engage in dipole-dipole interactions and hydrogen bonding with protic solvents.

Polymerization and Oligomerization Behavior (if applicable)

There are indications that this compound may be involved in polymerization processes. chembuyersguide.com Given its bifunctional nature, with two reactive ester groups, it could potentially act as a monomer or a cross-linking agent in the synthesis of polyesters or other polymers. For instance, it could undergo polycondensation reactions with diacids or diols to form novel polymer structures. The resulting polymers would incorporate the sulfonate groups, which could impart unique properties such as increased hydrophilicity or ion-exchange capabilities.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions of this compound, such as hydrolysis and transesterification, are expected to follow established pathways for ester chemistry.

Acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of 1,4-butanediol would regenerate the acid catalyst.

Base-catalyzed hydrolysis (saponification) would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide (derived from 1,4-butanediol) would be followed by an acid-base reaction to yield the carboxylate salt and the alcohol.

A summary of the key reactions and their expected conditions is presented in the table below.

| Reaction | Reactants | Conditions | Expected Products |

| Hydrolysis | This compound, Water | Acid or Base Catalyst, Heat | 1,4-Butanediol, Isethionic acid |

| Transesterification | This compound, Alcohol | Acid or Base Catalyst | New Ester, 1,4-Butanediol |

| Aminolysis | This compound, Amine | - | Amide, 1,4-Butanediol |

| Polymerization | This compound, Comonomer (e.g., diacid) | Catalyst, Heat | Polyester |

Role in Advanced Chemical Formulations and Materials Science

Amphiphilic Properties and Interfacial Science Studies

The molecular structure of 1,4-Butanediol (B3395766) diisethionate, featuring a hydrocarbon backbone from butanediol (B1596017) and two polar isethionate groups, suggests inherent amphiphilic characteristics. This duality of a hydrophobic mid-section and hydrophilic ends is the basis for its potential applications in interfacial science.

Micellization and Self-Assembly Phenomena

Isethionate esters, particularly those with longer alkyl chains (acyl isethionates), are well-established as mild anionic surfactants. wikipedia.orgnih.gov These compounds are known to form micelles in aqueous solutions, a behavior driven by the hydrophobic and hydrophilic portions of the molecule. nih.gov The critical micelle concentration (CMC) is a key parameter in this context, representing the concentration at which micelle formation begins. For instance, purified sodium lauroyl isethionate has a CMC of 5.4 mM. whiterose.ac.ukresearchgate.netacs.org

Surface Activity and Wetting Behavior

The surface activity of a compound is its ability to lower the surface tension of a liquid. Isethionate esters are recognized for their good surface-active properties. atlantis-press.com For example, a synthesized myristic acid isethionate ester was found to have a surface tension of 28.4 mN/m, indicating its effectiveness as a surfactant. atlantis-press.com The ester sulfonate class of anionic surfactants, to which 1,4-Butanediol diisethionate belongs, generally exhibits advantageous wetting properties. stfc.ac.uk

The structure of this compound, with its two sulfonate groups, would likely contribute to a significant reduction in surface tension at the air-water or oil-water interface. This property is crucial in applications requiring enhanced spreading and penetration of liquids, such as in coatings, printing inks, and agricultural formulations. The wetting behavior is also influenced by the interaction with multivalent counterions, which can lead to the formation of multilayer structures at interfaces. stfc.ac.uk

Function as a Chemical Intermediate in Complex Syntheses

The precursor to this compound, 1,4-Butanediol (BDO), is a versatile chemical intermediate used in the production of a wide array of commercially important chemicals and polymers. wikipedia.orgchemicalbook.comatamanchemicals.comindustrialchemicals.gov.auashland.com

Precursor for Specialty Chemicals

BDO is a key raw material for the synthesis of tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). wikipedia.orgchemicalbook.comdcc.com.tw While there is no direct evidence of this compound being used as a precursor in the same way, its reactive ester and sulfonate functionalities could potentially be leveraged in the synthesis of specialized molecules. The isethionate group itself is an important component in the production of taurine (B1682933) and other derivatives used in personal care and pharmaceutical products. wikipedia.orgnih.gov

Building Block for Polymer Architectures (e.g., polyesters, polyurethanes)

1,4-Butanediol is extensively used as a comonomer in the production of polyesters, such as polybutylene terephthalate (B1205515) (PBT), and as a chain extender in polyurethane elastomers. specialchem.comsci-hub.semdpi.comgoogle.com The diol functionality of BDO allows it to react with dicarboxylic acids or diisocyanates to form these polymers.

Theoretically, this compound could also function as a monomer in polymerization reactions. The presence of the sulfonate groups would introduce ionic character into the polymer backbone, creating an ionomer. Such polymers often exhibit unique properties, including improved thermal stability, altered mechanical properties, and enhanced adhesion to various substrates. The incorporation of ionic groups can also influence the morphology and phase separation in copolymers, potentially leading to materials with novel performance characteristics.

Application in Reaction Facilitation and Solubility Enhancement in Chemical Systems

The inherent properties of the isethionate group suggest that this compound could be a valuable additive in various chemical systems for improving reaction conditions and solubility.

Isethionates are known for their good water solubility and their ability to increase the solubility of other, less soluble components in a formulation. wikipedia.orgswiftcraftymonkey.blog Sodium isethionate, for example, is highly soluble in water. solubilityofthings.comchemicalbook.com This property is crucial in creating stable, clear liquid formulations, particularly in the personal care industry where sodium cocoyl isethionate is used to solubilize other ingredients. swiftcraftymonkey.blog Given that this compound possesses two such polar groups, it is expected to exhibit good solubility in polar solvents and could act as a hydrotrope, a substance that enhances the solubility of hydrophobic compounds in aqueous solutions.

The sulfonate ester groups in this compound can also influence chemical reactions. In a reaction mixture, the compound could act as a phase transfer catalyst, facilitating the reaction between reactants that are soluble in different, immiscible phases. Furthermore, its potential surfactant properties could lead to the formation of microemulsions, creating a large interfacial area and enhancing reaction rates between reactants located at the interface.

Solvent System Design and Optimization

There is no available research data or industrial literature that details the use of this compound in the design and optimization of solvent systems. Information regarding its solvent properties, such as polarity, solubility parameters, or its performance in specific solvent blends, is not documented.

Stabilization of Dispersions and Emulsions in Industrial Processes

Similarly, no studies or technical data sheets were found that describe the function of this compound in the stabilization of industrial dispersions or emulsions. There is no information on its effectiveness as a stabilizer, its mechanism of action in colloidal systems, or comparative performance data.

Due to the absence of specific research and data for this compound in the requested applications, interactive data tables and detailed research findings cannot be generated.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure

There are no specific quantum mechanical studies detailing the electronic structure of 1,4-butanediol (B3395766) diisethionate found in the surveyed literature. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.

For the related compound, 1,4-butanediol, theoretical calculations at the MP2 level have been used to investigate its structure, finding that the most stable forms are characterized by a folded backbone allowing for intramolecular hydrogen bonds. core.ac.uk Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses were also performed for its most stable conformers to characterize these interactions. core.ac.uk However, this data does not extend to the diisethionate derivative.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

No dedicated molecular dynamics (MD) simulations for the conformational analysis and intermolecular interactions of 1,4-butanediol diisethionate were identified. MD simulations would provide insight into the molecule's flexibility, preferred shapes in different environments, and how it interacts with itself and other molecules over time.

In contrast, MD simulations have been employed to study 1,4-butanediol. These studies have investigated its supramolecular structure and rheological properties, revealing temperature-dependent aggregation phenomena due to hydrogen bonding. researchgate.net Classical and quantum MD simulations have also been used to explore the structural properties of interlayers containing 1,4-butanediol molecules chemisorbed on boehmite surfaces. researchgate.net

Docking and Binding Studies with Non-Biological Targets

There is no available information on docking or binding studies of this compound with any non-biological targets. These studies are typically used to predict the binding orientation and affinity of a molecule to a receptor or surface, which can be relevant for applications in materials science or catalysis.

Analytical Methodologies for Chemical Process Control and Quality Assurance

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of 1,4-Butanediol (B3395766) diisethionate and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each offering distinct advantages for quality assurance.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of 1,4-Butanediol diisethionate due to the compound's polarity and low volatility. A common approach involves reverse-phase (RP) chromatography.

Purity Assessment: For purity analysis, an RP-HPLC method using a C18 column can effectively separate the main component from its potential impurities, such as the starting materials (1,4-Butanediol and sodium isethionate) and mono-esterified byproducts. The mobile phase typically consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com An acidic modifier, such as phosphoric acid or formic acid, may be added to the mobile phase to ensure sharp peak shapes. sielc.comsielc.com

Quantitative Analysis: For quantitative determination, UV detection is often suitable if the impurities contain chromophores. However, since this compound itself lacks a strong UV chromophore, alternative detection methods are often necessary. A Refractive Index Detector (RID) can be employed for quantification, as can an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. swgdrug.org LC-MS allows for the definitive identification and quantification of the target compound and trace-level impurities based on their mass-to-charge ratios. swgdrug.orggsconlinepress.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |

| Ionization Mode | Negative (to detect the anionic sulfonate groups) |

Gas Chromatography (GC): Direct GC analysis of the highly polar and non-volatile this compound is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization: The sulfonic acid salt groups can be converted into more volatile esters (e.g., methyl esters) prior to injection. This process, often used for analyzing related fatty acid isethionates, reduces the polarity and allows the compound to pass through the GC column. amazonaws.com

Analysis: Following derivatization, a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. amazonaws.comwhiterose.ac.uk GC-MS provides structural information that confirms the identity of the derivatized analyte and helps in the characterization of impurities. whiterose.ac.uk

Electrophoretic Methods for Separation and Characterization

Electrophoretic techniques separate molecules based on their size and charge. For an ionic compound like this compound, Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC.

Principle of Separation: In CE, a sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, species migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). As this compound is an anion (doubly charged), it will migrate toward the anode, against the typical direction of the EOF. By modifying the BGE or the capillary wall coating, separation conditions can be optimized.

Application: Capillary Zone Electrophoresis (CZE) is the most direct mode for this analysis. It can effectively separate the di-anionic product from the singly-charged sodium isethionate starting material and other charged impurities. nih.gov This method is valuable for quality control, providing a distinct profile of the ionic species present in a sample. Detection is commonly performed using indirect UV absorbance, where a chromophore in the BGE is displaced by the analyte ions, causing a decrease in absorbance. For more direct and sensitive detection, coupling CE with a mass spectrometer (CE-MS) is a powerful option.

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | 20 mM Phosphate buffer with 5 mM cetyltrimethylammonium bromide (for EOF reversal) |

| pH | 7.0 |

| Voltage | -20 kV (with reversed polarity) |

| Temperature | 25 °C |

| Detection | Indirect UV at 254 nm |

Potentiometric and Conductometric Analysis

Electrochemical methods like potentiometry and conductometry provide simple, rapid, and cost-effective means for process control and quality assurance without requiring the complex separations of chromatography.

Conductometric Analysis: Conductometry measures the electrical conductivity of a solution, which depends on the concentration and mobility of the ions present. allrounder.ai This technique can be used to monitor the progress of the esterification reaction between 1,4-butanediol and sodium isethionate. The reaction consumes highly mobile isethionate ions and produces the larger, less mobile this compound anion. This change in the ionic composition of the reaction mixture leads to a corresponding change in conductivity. satyensaha.com By tracking the conductivity over time, one can determine the reaction endpoint, when the conductivity stabilizes, indicating that the starting materials have been consumed. researchgate.net

Development of In-Situ Monitoring Techniques for Synthesis and Reactions

The development of in-situ monitoring techniques allows for real-time analysis of the chemical reaction as it happens, providing valuable data on reaction kinetics, endpoint determination, and byproduct formation without the need for sampling.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound. mdpi.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reaction mixture can be collected continuously. The progress of the esterification can be tracked by monitoring specific infrared absorption bands:

Disappearance of Reactants: The broad O-H stretching band (around 3300 cm⁻¹) of the hydroxyl groups in 1,4-butanediol will decrease in intensity as the reaction proceeds.

Appearance of Product: The formation of the ester is marked by the appearance and increase in intensity of the carbonyl (C=O) stretching band (around 1735 cm⁻¹). amazonaws.com Simultaneously, the characteristic strong absorption bands for the sulfonate group (S=O stretching, typically around 1200 cm⁻¹ and 1050 cm⁻¹) will also increase. analis.com.my This real-time data enables precise control over reaction time and temperature, helping to optimize yield and minimize the formation of degradation products. acs.org

Patent Landscape and Intellectual Property in Chemical Innovation

Analysis of Synthetic Routes and Process Patents

Currently, there is a lack of specific patents detailing the synthetic routes for 1,4-butanediol (B3395766) diisethionate. However, the compound can be synthesized through the esterification of 1,4-butanediol with isethionic acid or its derivatives. A general method for the synthesis of alkyl isethionates involves the reaction of an isethionate salt with an alkyl halide. This fundamental chemistry would likely form the basis of any future process patents.

A key area for potential patent claims would involve the development of highly efficient and scalable synthesis processes. This could include the optimization of reaction conditions, the use of novel catalysts to improve yield and purity, and the implementation of continuous manufacturing processes over batch production. Innovations in purification techniques to achieve high-grade 1,4-butanediol diisethionate suitable for specialized applications would also represent a patentable advancement.

Novel Application Patents in Industrial Chemistry

While patents specifically claiming the use of this compound in industrial applications are not prominent, its chemical structure suggests several potential areas of utility that could be the subject of future intellectual property. As a di-functional molecule, it can act as a crosslinking agent or a monomer in the production of novel polymers.

One documented area of interest is its potential as a hydrophilic alkylating agent. Research has shown its efficacy as an anticancer agent in preclinical studies, where it was compared to the established drug busulfan (B1668071). This suggests a potential for patents in the pharmaceutical sector, focusing on its use in drug delivery systems or as a component of more complex therapeutic molecules.

Further potential industrial applications could include its use as a specialty surfactant, an antistatic agent, or as a component in the formulation of electrolytes for batteries or capacitors. Patents in these areas would likely focus on the unique performance advantages conferred by the incorporation of this compound into existing or new product formulations.

Future Patenting Trends and Opportunities

The future patenting landscape for this compound is likely to be driven by research into its unique chemical properties and the development of novel applications. As the demand for specialty chemicals with specific functionalities grows, so too will the opportunities for patenting new molecules and their uses.

A significant trend in chemical patenting is the focus on "green" and sustainable chemistry. Future patents related to this compound could focus on bio-based production routes for its precursors, 1,4-butanediol and isethionic acid. The development of biodegradable polymers or functional fluids utilizing this compound would also align with this trend.

Future Research Trajectories and Challenges

Emerging Applications in Novel Chemical Technologies

The primary emerging application for 1,4-Butanediol (B3395766) diisethionate lies in the field of medicinal chemistry, specifically as a potential anticancer agent. Research has shown that isethionic acid esters can function as hydrophilic biological alkylating agents. nih.gov In a key study, 1,4-Butanediol diisethionate was synthesized as a model compound to evaluate the efficacy of isethionates as anticancer agents. nih.gov

The rationale behind this application stems from the alkylating ability of the isethionate esters, which is comparable to that of methanesulfonates, a class of compounds already used in chemotherapy (e.g., busulfan). nih.gov However, the isethionate derivatives are notably water-soluble, a desirable property for pharmaceutical agents. nih.gov When tested against various cancer cell lines, including adenocarcinoma 755, sarcoma 180, L1210, and P388, this compound demonstrated superior anticancer activity compared to the corresponding methanesulfonate (B1217627), busulfan (B1668071). nih.gov These findings suggest that the isethionic acid ester group is a promising leaving group in the design of new cancer chemotherapeutics. nih.gov

Further research is warranted to fully elucidate the mechanism of action, selectivity, and in vivo efficacy of this compound. Its potential as a platform for developing other hydrophilic drugs with alkylating properties also presents a significant avenue for future investigation.

Challenges in Scalable and Sustainable Production

The synthesis of this compound, as described in the scientific literature, involves the reaction of an isethionate salt with an appropriate alkylating agent. nih.gov While this method is effective at a laboratory scale, scaling up production to an industrial level presents several challenges, particularly concerning sustainability and cost-effectiveness.

General synthesis routes for isethionate esters, such as direct esterification of a carboxylic acid with an isethionate salt, often require harsh reaction conditions, including high temperatures (in some cases exceeding 220-245°C) and vacuum. whiterose.ac.ukacs.org These conditions can lead to undesirable side reactions, discoloration of the product, and the formation of impurities. whiterose.ac.uk For instance, the thermal degradation of isethionate esters can compromise product performance and generate hazardous gases. whiterose.ac.ukacs.org

A significant challenge in the sustainable production of this compound will be the development of more efficient and greener catalytic systems that can operate under milder conditions. This would not only reduce energy consumption but also improve the purity and yield of the final product. Furthermore, the production of the precursor, 1,4-butanediol, is traditionally reliant on fossil fuels. chemicalbook.com A truly sustainable process would necessitate the use of bio-based 1,4-butanediol, which is increasingly being produced from renewable feedstocks like sugars through fermentation. myqira.comrsc.org The integration of bio-based 1,4-butanediol into the synthesis of the diisethionate ester is a critical step towards a more sustainable production pathway.

Another challenge lies in the purification of the final product. The presence of by-products, such as ethylene (B1197577) glycol esters in the synthesis of other isethionates, can affect the product's properties and require extensive purification steps. google.com Developing a synthesis process that minimizes by-product formation is crucial for economic viability on a larger scale.

Development of Advanced Analogues and Derivatives

The promising anticancer activity of this compound encourages the exploration of its analogues and derivatives to potentially enhance its therapeutic properties or to develop new materials with unique characteristics.

A study that investigated this compound also synthesized and tested 1,5-Pentanediol diisethionate. nih.gov The results indicated that this longer-chain analogue exhibited similar anticancer activities, suggesting that the length of the diol linker can be varied without losing the desired biological effect. nih.gov This opens the door to the synthesis and evaluation of a series of α,ω-diol diisethionates with different chain lengths to optimize properties such as solubility, bioavailability, and target specificity.

Furthermore, the broader family of isethionate esters, particularly acyl isethionates, are widely used as mild surfactants in the cosmetics and personal care industries. epa.gov This demonstrates the versatility of the isethionate functional group. By analogy, it is conceivable to develop derivatives of this compound where the isethionate moiety is modified, or where the butanediol (B1596017) backbone is replaced with other diols containing different functional groups. Such modifications could lead to the creation of novel surfactants, emulsifiers, or other specialty chemicals with tailored properties.

The development of these advanced analogues and derivatives will require further research into structure-activity relationships and structure-property correlations to guide the design of new molecules with desired functionalities.

Integration into Circular Economy Frameworks

The integration of this compound into a circular economy is a forward-looking challenge that currently lacks direct research. However, by applying the core principles of a circular economy—designing out waste and pollution, keeping products and materials in use, and regenerating natural systems—a hypothetical framework can be envisioned. whiterose.ac.uk

A key aspect of a circular approach would be the use of renewable feedstocks. The production of the precursor, 1,4-butanediol, from biomass is a significant step in this direction. myqira.comrsc.orgusdanalytics.com Companies are already commercializing bio-based 1,4-butanediol, which can serve as a sustainable building block for its diisethionate derivative. myqira.com This would decouple the production of the compound from fossil resources and reduce its carbon footprint. usdanalytics.com

Another principle of the circular economy is designing for the end-of-life of a product. tarosdiscovery.com For a chemical like this compound, this could involve designing the ester linkages for controlled and efficient degradation. If the compound is used as a monomer to create a polymer, designing this polymer for recyclability would be paramount. This could involve chemical recycling processes that break the polymer down into its constituent monomers, 1,4-butanediol and isethionic acid, which can then be purified and reused to synthesize new materials. tarosdiscovery.com

While the direct application and end-of-life scenarios for this compound are still in their infancy, considering these circular economy principles from the outset of its development can guide research towards creating a more sustainable chemical product. This proactive approach to chemical design is a cornerstone of green chemistry and a necessity for the future of the chemical industry. mdpi.com

Q & A

Q. What are the standard methods for synthesizing 1,4-Butanediol derivatives, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of BDO derivatives, such as diacrylates, typically involves esterification or etherification reactions. For example, 1,4-butanediol diacrylate is synthesized via acid-catalyzed esterification using acrylic acid and BDO. Key factors include:

- Acid-to-alcohol molar ratio : A stoichiometric excess of acrylic acid (e.g., 2.6:1) improves conversion .

- Catalyst selection : Solid acid catalysts like SO₄²⁻/TiO₂-SnO₂ reduce side reactions and enhance recyclability compared to homogeneous acids .

- Temperature and time : Optimal conditions (e.g., 136°C for 4.7 hours) balance reaction kinetics and thermal degradation .

Q. How can researchers determine the solubility of 1,4-Butanediol in solvent systems for experimental design?

Methodological Answer: Solubility parameters (e.g., Hansen or Hildebrand) predict miscibility. For BDO in 1,4-butanediol/water systems:

- Calculate solubility parameters (δ) using experimental density and sound velocity data .

- Use the δ-value theory : Maximum lignin solubility occurs when the solvent’s δ-value matches lignin’s (14.0 (cal/cm³)^½). For BDO/water mixtures, >70% BDO concentration optimizes solubility .

- Validate with gravimetric analysis or spectroscopic methods (e.g., UV-Vis for solute concentration) .

Advanced Research Questions

Q. What strategies resolve contradictions in pathway efficiency when engineering microbial strains for 1,4-BDO production?

Methodological Answer: Metabolic engineering often faces discrepancies between predicted and observed pathway yields. Strategies include:

- Systematic reaction identification : Use tools like EBPI (Evidence-Based Pathway Identification) to extract non-canonical reactions from patents/literature. For example, 2-ketoacid decarboxylase (KDC) and alcohol dehydrogenase (ADH) enable 1,4-BDO production in E. coli .

- Multi-omics integration : Combine transcriptomics, proteomics, and flux balance analysis to identify bottlenecks (e.g., redox imbalance in NADH/NAD⁺ ratios) .

- Machine learning : Train models on enzyme kinetics and fermentation data to predict optimal gene knockout/overexpression targets .

Q. How can response surface methodology (RSM) optimize BDO derivative synthesis, and what parameters validate the model?

Methodological Answer: RSM statistically optimizes multi-variable processes. For 1,4-butanediol diacrylate synthesis:

Q. What advanced analytical techniques detect trace 1,4-BDO in complex matrices, and how are interferences mitigated?

Methodological Answer:

- GC-MS with derivatization : Derivatize BDO with BSTFA to improve volatility. Use selective ion monitoring (SIM) for ions m/z 147 (BDO-TMS) and m/z 117 (GHB-TMS) to distinguish from GHB .

- HPLC-UV/RI : Employ C18 columns with aqueous acetonitrile gradients. Limit of detection (LOD) < 1 ppm via pre-concentration (e.g., solid-phase extraction) .

- Interference mitigation :

Toxicology and Safety

Q. How are in vivo models used to assess 1,4-BDO toxicity, and what endpoints are critical?

Methodological Answer:

- Murine models : Administer BDO isomers (1,2-, 1,3-, 1,4-) to assess hepatotoxicity and neurobehavioral effects. Key endpoints:

- Dose-response analysis : Calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level). For BDO, LD₅₀ in rats is 1.5 g/kg (oral) .

- Metabolite tracking : Monitor GHB levels via LC-MS to assess enzymatic conversion (e.g., alcohol dehydrogenase activity) .

Data Contradiction and Reproducibility

Q. How should researchers address anomalies in thermophysical property data for BDO mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.